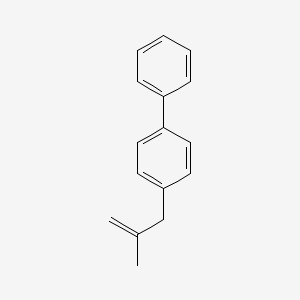

3-(4-Biphenyl)-2-methyl-1-propene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylprop-2-enyl)-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-13(2)12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11H,1,12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWNOQGLFCGKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510397 | |

| Record name | 4-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53573-00-5 | |

| Record name | 4-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Biphenyl)-2-methyl-1-propene chemical properties

Technical Guide: 3-(4-Biphenyl)-2-methyl-1-propene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Core Chemical Properties

This compound is a biphenyl derivative with a methylpropene substituent. The biphenyl moiety is a common scaffold in medicinal chemistry, known for its rigid structure which can facilitate interactions with biological targets. The lipophilic nature of the biphenyl group combined with the unsaturated propene chain suggests potential for various chemical modifications and biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 53573-00-5 | ChemicalBook[1], BOC Sciences[2] |

| Molecular Formula | C₁₆H₁₆ | ChemicalBook[1], BOC Sciences[2] |

| Molecular Weight | 208.30 g/mol | ChemicalBook[1], BOC Sciences[2] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Expected to be soluble in nonpolar organic solvents. | Inferred from structure |

Table 2: Spectroscopic Data (Predicted)

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons of the biphenyl group, vinyl protons of the propene group, methyl protons, and methylene protons. |

| ¹³C NMR | Resonances for aromatic carbons, olefinic carbons, and aliphatic carbons. |

| IR Spectroscopy | Characteristic peaks for C=C stretching (alkene and aromatic), C-H stretching (aromatic and aliphatic), and C-H bending. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (208.30). |

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound is not available, a plausible synthetic route can be proposed based on established organic chemistry reactions, such as a Wittig reaction or a Grignard reaction followed by dehydration. Below is a hypothetical experimental protocol for a Wittig-based synthesis.

Hypothetical Synthesis Workflow

Caption: Hypothetical workflow for the synthesis of this compound.

Experimental Protocol: Hypothetical Wittig Reaction

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi), dropwise while maintaining the temperature at 0 °C. Stir the resulting orange-red solution for 1-2 hours at room temperature to ensure complete formation of the methylenetriphenylphosphorane ylide.

-

Wittig Reaction: In a separate flask, dissolve 1-(4-biphenyl)propan-2-one in anhydrous THF. Cool this solution to 0 °C. Slowly add the ketone solution to the prepared ylide solution via a dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.

Characterization Workflow

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods.

Caption: Standard workflow for the characterization of a synthesized organic compound.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. Record the spectrum on a 300 or 500 MHz NMR spectrometer.

-

¹³C NMR: Use the same sample to record the ¹³C NMR spectrum.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the neat compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

-

Mass Spectrometry (MS):

-

Analyze a dilute solution of the compound using a mass spectrometer, for example, with an electrospray ionization (ESI) source, to determine the mass-to-charge ratio of the molecular ion.

-

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activity of this compound. No studies have been identified that investigate its efficacy in any biological assays or its mechanism of action, including any involvement in cellular signaling pathways.

Conclusion

This compound is a compound for which basic chemical identifiers are known, but a comprehensive profile of its chemical and physical properties is lacking in the scientific literature. The methodologies for its synthesis and characterization can be inferred from standard organic chemistry practices. Further experimental investigation is required to determine its physical constants, detailed spectroscopic data, and to explore any potential biological activities. The absence of such data presents an opportunity for novel research into the properties and potential applications of this molecule.

References

An In-depth Technical Guide to 3-(4-Biphenyl)-2-methyl-1-propene (CAS: 53573-00-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific synthesis, detailed properties, and biological activity of 3-(4-Biphenyl)-2-methyl-1-propene is limited. This guide provides a comprehensive overview based on established chemical principles and data for structurally related compounds. All experimental protocols are proposed methodologies and require optimization.

Core Compound Information

This compound is an aromatic hydrocarbon featuring a biphenyl moiety linked to a methylpropene group. The biphenyl structure is a common pharmacophore found in numerous biologically active compounds, suggesting potential applications in drug discovery.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 53573-00-5 | Chemical Abstracts Service |

| Molecular Formula | C₁₆H₁₆ | N/A |

| Molecular Weight | 208.30 g/mol | N/A |

| Appearance | Not available | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Insoluble in water; Soluble in organic solvents | Predicted |

Table 2: Spectroscopic Data (Predicted)

| Technique | Predicted Peaks |

| ¹H NMR (CDCl₃) | δ ~7.6-7.3 (m, 9H, biphenyl), ~4.9 (s, 1H, =CH₂), ~4.8 (s, 1H, =CH₂), ~3.4 (s, 2H, -CH₂-), ~1.8 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~145 (C), ~141 (C), ~140 (C), ~129 (CH), ~128 (CH), ~127 (CH), ~112 (=CH₂), ~45 (-CH₂-), ~22 (-CH₃) |

| Mass Spectrometry (EI) | m/z 208 (M⁺), 193, 165, 91 |

| Infrared (IR) | ~3080 cm⁻¹ (=C-H stretch), ~3030 cm⁻¹ (Ar C-H stretch), ~2920 cm⁻¹ (C-H stretch), ~1650 cm⁻¹ (C=C stretch), ~1600, 1485 cm⁻¹ (Ar C=C stretch) |

Potential Synthesis Methodologies

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, based on its structure, two primary retrosynthetic approaches can be proposed: a Wittig reaction and a Suzuki-Miyaura cross-coupling reaction.

Proposed Synthesis via Wittig Reaction

This approach involves the reaction of a phosphorus ylide with a ketone.

Experimental Workflow: Wittig Reaction

Caption: Proposed Wittig reaction workflow for synthesis.

Detailed Protocol:

-

Ylide Generation: To a stirred solution of isopropyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) at 0 °C, add a strong base such as n-butyllithium (1.0 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 1 hour, resulting in the formation of the phosphorus ylide.

-

Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 4-biphenyl methyl ketone (1.0 eq) in anhydrous THF dropwise. Allow the reaction to proceed at room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

This powerful C-C bond-forming reaction can be used to construct the biphenyl moiety first, followed by further modification.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling for the intermediate.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, combine 4-bromophenylacetone (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent Addition and Degassing: Add a solvent mixture, for example, toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Degas the mixture thoroughly by bubbling with argon for 15-20 minutes.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent and purify the residue by column chromatography to obtain 4-biphenyl methyl ketone. This intermediate can then be used in the Wittig reaction described above.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the biphenyl scaffold is present in many compounds with significant pharmacological activities. Biphenyl derivatives have been reported to exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Hypothesized Signaling Pathway Involvement

Given the structural similarities to other biologically active biphenyls, this compound could potentially interact with various cellular signaling pathways. For instance, many anti-inflammatory biphenyl compounds are known to inhibit enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2).

Caption: Potential inhibition of the COX pathway.

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for further exploration in drug discovery due to its core biphenyl structure. The synthetic routes proposed herein offer a starting point for its chemical synthesis. Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a battery of in vitro assays would be necessary to elucidate its potential biological activities, including but not limited to, cytotoxicity against various cancer cell lines, anti-inflammatory properties, and antimicrobial effects. Elucidation of its mechanism of action and identification of its molecular targets would be crucial next steps in evaluating its therapeutic potential.

3-(4-Biphenyl)-2-methyl-1-propene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a detailed hypothetical synthesis protocol, and characterization data for 3-(4-Biphenyl)-2-methyl-1-propene. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Compound Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₁₆ |

| Molecular Weight | 208.3 g/mol |

Hypothetical Synthesis Protocol: Wittig Reaction

A plausible and widely utilized method for the synthesis of this compound is the Wittig reaction.[1][2][3] This reaction is renowned for its reliability in forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. In this proposed synthesis, isopropyltriphenylphosphonium bromide is converted to its corresponding ylide, which then reacts with 4-biphenylcarboxaldehyde.

Materials:

-

Isopropyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

4-Biphenylcarboxaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Ylide Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere of argon, add isopropyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF. Cool the resulting suspension to 0°C in an ice bath. Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution should develop a deep red or orange color, indicating the formation of the phosphorus ylide. Allow the mixture to stir at 0°C for one hour.

-

Reaction with Aldehyde: In a separate flame-dried flask, dissolve 4-biphenylcarboxaldehyde (1.0 equivalent) in anhydrous THF. Slowly add this solution to the ylide mixture at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the proposed Wittig reaction synthesis.

References

An In-Depth Technical Guide to the Synthesis of 3-(4-Biphenyl)-2-methyl-1-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of two primary synthetic routes for the preparation of 3-(4-biphenyl)-2-methyl-1-propene, a molecule of interest in medicinal chemistry and materials science. The synthesis is approached through two distinct and well-established organometallic methodologies: the Wittig reaction and the Grignard reaction. This document furnishes detailed experimental protocols, quantitative data for reaction efficiency, and thorough characterization of the target compound. The guide is designed to be a practical resource for researchers in organic synthesis and drug development, offering a foundation for the production and further investigation of this biphenyl derivative.

Introduction

The biphenyl moiety is a prevalent structural motif in a vast array of biologically active compounds and functional materials. Its presence can significantly influence the pharmacological and physicochemical properties of a molecule. The target compound, this compound, incorporates this biphenyl scaffold with an isobutylene unit, presenting a unique lipophilic structure with potential applications in medicinal chemistry as a building block for more complex molecules or as a standalone therapeutic agent. This guide details two robust and versatile synthetic strategies for its preparation, enabling researchers to access this compound for further studies.

Retrosynthetic Analysis

Two logical retrosynthetic pathways are considered for the synthesis of this compound:

-

Pathway A: The Wittig Reaction. This approach involves the disconnection of the double bond, leading to 4-biphenylcarboxaldehyde and an isopropyl-derived phosphorus ylide. The Wittig reaction is a powerful and widely used method for olefination of aldehydes and ketones.

-

Pathway B: The Grignard Reaction. This strategy involves the formation of a carbon-carbon bond between a 4-biphenylmethyl Grignard reagent and acetone. Subsequent dehydration of the resulting tertiary alcohol would yield the target alkene.

Synthetic Methodologies

Pathway A: Synthesis via Wittig Reaction

The Wittig reaction provides a direct and high-yielding route to the target alkene. The reaction proceeds in two main stages: the preparation of the phosphonium ylide and the subsequent reaction with the aldehyde.

Step 1: Preparation of Isopropyltriphenylphosphonium Bromide

-

To a solution of triphenylphosphine (1.2 eq.) in anhydrous toluene, add 2-bromopropane (1.0 eq.).

-

Reflux the mixture for 24 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature, and collect the precipitated white solid by filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield isopropyltriphenylphosphonium bromide.

Step 2: Wittig Olefination

-

Suspend isopropyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

-

Cool the suspension to -78°C (dry ice/acetone bath).

-

Add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe. The solution will turn a characteristic deep orange/red color, indicating the formation of the ylide.

-

Stir the mixture at -78°C for 1 hour.

-

Add a solution of 4-biphenylcarboxaldehyde (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Materials | 4-Biphenylcarboxaldehyde, Isopropyltriphenylphosphonium bromide | Commercially Available |

| Reagents | n-Butyllithium, Anhydrous THF | Commercially Available |

| Reaction Temperature | -78°C to Room Temperature | Analogous Wittig Reactions[1][2] |

| Reaction Time | 12-18 hours | Analogous Wittig Reactions |

| Typical Yield | 75-85% | Estimated from similar reactions[3] |

| Purification Method | Flash Column Chromatography | Standard procedure for nonpolar compounds[4][5][6] |

Pathway B: Synthesis via Grignard Reaction

The Grignard reaction offers an alternative route, constructing the carbon skeleton through the nucleophilic addition of an organomagnesium reagent to a ketone.

Step 1: Preparation of 4-(chloromethyl)-1,1'-biphenyl

-

To a solution of 4-phenylbenzyl alcohol (1.0 eq.) in dichloromethane, add thionyl chloride (1.2 eq.) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Carefully pour the reaction mixture into ice water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(chloromethyl)-1,1'-biphenyl.

Step 2: Grignard Reaction and Dehydration

-

In a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq.).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 4-(chloromethyl)-1,1'-biphenyl (1.0 eq.) in anhydrous diethyl ether dropwise to initiate the reaction.[7][8]

-

Once the Grignard reagent formation is initiated (as evidenced by gentle reflux), add the remaining solution of the chloride at a rate to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour.

-

Cool the reaction mixture to 0°C and add a solution of acetone (1.1 eq.) in anhydrous diethyl ether dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution to obtain the crude tertiary alcohol.

-

Without further purification, dissolve the crude alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid, and reflux with a Dean-Stark trap for 4 hours to effect dehydration.

-

Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Materials | 4-(Chloromethyl)-1,1'-biphenyl, Acetone | Prepared from 4-phenylbenzyl alcohol[9][10] |

| Reagents | Magnesium Turnings, Anhydrous Diethyl Ether | Commercially Available |

| Reaction Temperature | Reflux (Ether) | General Grignard Reaction Conditions[1] |

| Reaction Time | Grignard: 2-3 hours; Dehydration: 4 hours | Estimated from similar reactions |

| Typical Yield | 60-70% (over two steps) | Estimated from similar reactions[11] |

| Purification Method | Flash Column Chromatography | Standard procedure for nonpolar compounds[5][6] |

Visualization of Synthetic Pathways and Workflows

Diagrams

Caption: Synthetic pathway for this compound via the Wittig reaction.

Caption: Synthetic pathway for this compound via the Grignard reaction.

Caption: General experimental workflow for the synthesis and purification of the target molecule.

Characterization of this compound

The successful synthesis of the target compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the biphenyl protons, the vinylic protons, and the methyl protons. The aromatic protons of the biphenyl group will appear as a series of multiplets in the range of δ 7.3-7.6 ppm.[12] The two vinylic protons of the C=CH₂ group are diastereotopic and will likely appear as two distinct singlets or narrow multiplets around δ 4.8-5.1 ppm.[13] The methyl protons will appear as a singlet at approximately δ 1.8 ppm.[13] The benzylic CH₂ protons are expected to be a singlet around δ 3.4 ppm.

-

¹³C NMR: The carbon NMR will show signals for the biphenyl carbons, with the quaternary carbons appearing between δ 138-142 ppm and the protonated aromatic carbons between δ 127-129 ppm.[12] The sp² carbons of the double bond are expected around δ 145 ppm (quaternary) and δ 112 ppm (CH₂). The methyl carbon should appear around δ 22 ppm, and the benzylic carbon around δ 40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands confirming the presence of the key functional groups:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3030-3080 | C-H stretch (Aromatic & Vinylic) | Medium |

| 2850-2960 | C-H stretch (Aliphatic) | Medium |

| ~1645 | C=C stretch (Alkene) | Medium |

| 1600, 1485, 1450 | C=C stretch (Aromatic) | Medium-Strong |

| ~890 | =CH₂ out-of-plane bend | Strong |

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern will likely involve the cleavage of the benzylic bond, leading to a stable biphenylmethyl cation. Common fragments would include those corresponding to the biphenyl cation and loss of a methyl group.

Conclusion

This technical guide has outlined two effective and reproducible methods for the synthesis of this compound. Both the Wittig and Grignard reaction pathways offer viable routes to the target compound, with the choice of method depending on the availability of starting materials and the desired scale of the reaction. The detailed protocols and characterization data provided herein should serve as a valuable resource for researchers engaged in the synthesis of novel biphenyl-containing molecules for applications in drug discovery and materials science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. cerritos.edu [cerritos.edu]

- 3. 2024.sci-hub.ru [2024.sci-hub.ru]

- 4. rsc.org [rsc.org]

- 5. orgsyn.org [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. 3-Chloro-2-methyl-1-propene | C4H7Cl | CID 11241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Chloro-2-methyl-1-propene 563-47-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Retrosynthetic Analysis and Synthetic Strategies for 3-(4-Biphenyl)-2-methyl-1-propene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive retrosynthetic analysis of the target molecule, 3-(4-biphenyl)-2-methyl-1-propene, a compound of interest in medicinal chemistry and materials science. Two primary synthetic routes are explored, originating from key bond disconnections. The first pathway employs a Wittig-type olefination, while the second utilizes a Grignard reaction. This document details the logical bond disconnections, identifies key precursors, and presents detailed experimental protocols for the forward synthesis of each intermediate and the final product. Quantitative data from analogous reactions are summarized to provide expected yields and reaction parameters. Diagrams generated using Graphviz illustrate the retrosynthetic logic and the proposed synthetic workflows.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals two logical points for disconnection, leading to plausible and efficient synthetic strategies.

1.1. Disconnection of the Alkene Double Bond (C=C)

The most apparent disconnection is across the carbon-carbon double bond. This suggests a Wittig-type reaction as a reliable method for its formation. This disconnection leads to two key synthons: a carbonyl compound and a phosphonium ylide. The corresponding synthetic equivalents are 4-biphenylcarboxaldehyde and isopropyltriphenylphosphonium ylide.

Caption: Retrosynthesis via C=C bond disconnection.

1.2. Disconnection of the Biphenylmethyl-Isopropenyl C-C Bond

An alternative disconnection can be made at the single bond connecting the biphenylmethyl moiety and the isopropenyl group. This suggests a Grignard reaction, where a nucleophilic organometallic species attacks a carbonyl compound. This leads to a 4-phenylbenzyl Grignard reagent and acetone as the key synthetic equivalents.

Caption: Retrosynthesis via C-C bond disconnection.

Synthetic Strategies and Experimental Protocols

Based on the retrosynthetic analysis, two primary forward synthetic routes are proposed.

Strategy 1: Wittig Olefination Pathway

This strategy involves the synthesis of 4-biphenylcarboxaldehyde followed by a Wittig reaction.

A Technical Guide to 3-(biphenyl-4-yl)-2-methylprop-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the compound 3-(biphenyl-4-yl)-2-methylprop-1-ene. Due to the limited availability of published experimental data for this specific molecule, this guide presents a proposed synthetic pathway, predicted physicochemical properties, and a discussion of its potential biological activities based on structurally related compounds. The information is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel biphenyl-containing compounds in the context of drug discovery and materials science.

Nomenclature and Structure

The chemical name provided, "3-(4-Biphenyl)-2-methyl-1-propene," is a semi-systematic name. The correct and unambiguous name according to the International Union of Pure and Applied Chemistry (IUPAC) is 3-(biphenyl-4-yl)-2-methylprop-1-ene .

-

Parent Chain: The longest carbon chain containing the double bond is a three-carbon chain, designated as "prop-1-ene".

-

Substituents: A methyl group is located at position 2 ("2-methyl"), and a biphenyl group is attached at position 3. The biphenyl substituent is connected to the parent chain via position 4 of its own ring system, hence "(biphenyl-4-yl)".

Chemical Identifiers:

| Identifier | Value |

|---|---|

| IUPAC Name | 3-(biphenyl-4-yl)-2-methylprop-1-ene |

| CAS Number | 53573-00-5[1] |

| Molecular Formula | C₁₆H₁₆ |

| Molecular Weight | 208.30 g/mol |

Proposed Synthesis

While specific synthesis protocols for 3-(biphenyl-4-yl)-2-methylprop-1-ene are not extensively documented, a reliable route can be proposed based on standard organometallic and olefination reactions. A common and effective method is the Wittig reaction, which is widely used for creating carbon-carbon double bonds[2]. The following section details a plausible experimental protocol.

Experimental Protocol: Synthesis via Wittig Reaction

This proposed two-step synthesis involves the preparation of a phosphonium ylide from (biphenyl-4-ylmethyl)triphenylphosphonium bromide, followed by its reaction with acetone to yield the target alkene.

Step 1: Synthesis of (Biphenyl-4-ylmethyl)triphenylphosphonium Bromide

-

Combine 4-(bromomethyl)biphenyl (1.0 eq) and triphenylphosphine (1.05 eq) in a round-bottom flask.

-

Add anhydrous toluene as the solvent to achieve a concentration of approximately 0.5 M.

-

Heat the mixture to reflux under a nitrogen atmosphere for 12-18 hours.

-

Cool the reaction mixture to room temperature, allowing the phosphonium salt to precipitate.

-

Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Wittig Reaction to form 3-(biphenyl-4-yl)-2-methylprop-1-ene

-

Suspend the synthesized phosphonium salt (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a strong base, such as n-butyllithium (n-BuLi) (1.0 eq), dropwise via syringe. The formation of the deep red or orange ylide indicates a successful deprotonation.

-

Allow the mixture to stir at 0 °C for 1 hour.

-

Add acetone (1.1 eq) dropwise to the ylide solution. The color should dissipate as the reaction proceeds.

-

Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (eluting with hexanes) to isolate the final product.

Physicochemical Properties (Predicted)

No experimentally determined physicochemical data is readily available. The following table summarizes properties predicted by computational models. These values should be used as estimates pending experimental verification.

| Property | Predicted Value |

| Boiling Point | ~305.7 °C at 760 mmHg |

| Density | ~0.98 g/cm³ |

| LogP (Octanol/Water Partition Coeff.) | ~5.2 |

| Refractive Index | ~1.58 |

| Polarizability | ~24.5 ų |

Potential Biological Activity and Applications

While 3-(biphenyl-4-yl)-2-methylprop-1-ene has not been specifically studied for biological activity, its structural motifs—the biphenyl group and the phenylpropene core—are present in many biologically active molecules. Phenylpropanoids, as a class, are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities[3].

Anti-inflammatory Potential

Many compounds containing a biphenyl core are known to inhibit cyclooxygenase (COX) enzymes, a key target in anti-inflammatory drug development. The non-steroidal anti-inflammatory drug (NSAID) fenbufen is a notable example. It is plausible that 3-(biphenyl-4-yl)-2-methylprop-1-ene could interfere with inflammatory signaling cascades, such as the NF-κB pathway. Inhibition of this pathway prevents the transcription of pro-inflammatory cytokines and mediators.

Applications in Materials Science

The biphenyl moiety imparts rigidity and aromatic character, which are desirable properties for developing organic semiconductors and liquid crystals. The propene tail offers a site for potential polymerization or further functionalization, suggesting that this molecule could serve as a monomer or building block for novel polymeric materials.

Conclusion

3-(biphenyl-4-yl)-2-methylprop-1-ene is a compound with potential applications in both drug development and materials science. Although experimental data remains scarce, established chemical principles allow for the confident proposal of synthetic routes and the prediction of its core properties. The structural relationship to known bioactive molecules, particularly anti-inflammatory agents, suggests that this compound and its derivatives are worthy candidates for future synthesis and biological screening. Further research is required to validate these hypotheses and fully characterize the compound's chemical and biological profile.

References

3-(4-Biphenyl)-2-methyl-1-propene physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-(4-Biphenyl)-2-methyl-1-propene. Due to the limited availability of detailed experimental data in peer-reviewed literature, this document also presents a proposed synthetic pathway based on established chemical principles.

Core Physical and Chemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that detailed experimental conditions for the determination of these properties are not publicly available.

| Property | Value | Source |

| CAS Number | 53573-00-5 | [1] |

| Molecular Formula | C₁₆H₁₆ | [1] |

| Molecular Weight | 208.3 g/mol | [1] |

| Boiling Point | 319.9°C at 760 mmHg | [2] |

| Flash Point | 153.4°C | [2] |

| Refractive Index | 1.555 | [2] |

Proposed Synthesis Protocol

While a specific, validated experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature, a plausible and efficient synthetic route can be proposed. This proposed pathway involves a two-step process: a Suzuki-Miyaura coupling to create the biphenyl backbone, followed by a Wittig reaction to introduce the 2-methyl-1-propene moiety.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Methodologies

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 4-(Bromomethyl)biphenyl

This step aims to construct the core biphenyl structure.

-

Reactants:

-

1-Bromo-4-(bromomethyl)benzene

-

Phenylboronic acid

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Solvent system (e.g., Toluene and water)

-

-

Proposed Protocol:

-

To a reaction vessel, add 1-bromo-4-(bromomethyl)benzene, phenylboronic acid (1.1 equivalents), and a suitable palladium catalyst (e.g., 2-5 mol%).

-

Add an aqueous solution of the base (e.g., 2M potassium carbonate, 2 equivalents).

-

Add the organic solvent (e.g., toluene).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 80-100°C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(bromomethyl)biphenyl.

-

Step 2: Wittig Reaction for the Formation of this compound

This step introduces the isobutenyl group to the biphenyl scaffold.

-

Reactants:

-

4-(Bromomethyl)biphenyl (from Step 1)

-

Triphenylphosphine

-

A strong base (e.g., n-Butyllithium)

-

Acetone

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

-

Proposed Protocol:

-

Phosphonium Salt Formation:

-

Dissolve 4-(bromomethyl)biphenyl in a suitable solvent like toluene.

-

Add triphenylphosphine (1.1 equivalents) and heat the mixture to reflux.

-

Monitor the formation of the phosphonium salt precipitate.

-

Cool the mixture, filter the precipitate, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.

-

-

Ylide Formation and Wittig Reaction:

-

Suspend the dried phosphonium salt in anhydrous THF under an inert atmosphere.

-

Cool the suspension to a low temperature (e.g., -78°C or 0°C).

-

Slowly add a strong base (e.g., n-butyllithium, 1.1 equivalents) to form the ylide, indicated by a color change (often to deep red or orange).

-

After stirring for a period (e.g., 30-60 minutes), add acetone (1.2 equivalents) dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

-

Signaling Pathways and Biological Activity

Currently, there is no publicly available information in scientific databases or literature that describes the involvement of this compound in any specific signaling pathways or details its biological activity. Further research would be required to elucidate any potential roles in cellular processes or as a therapeutic agent.

Logical Relationship Diagram

The following diagram illustrates the logical flow of the proposed synthetic strategy.

Caption: Logical workflow for the proposed synthesis.

References

An In-depth Technical Guide to the Safety and Handling of 3-(4-Biphenyl)-2-methyl-1-propene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Biphenyl)-2-methyl-1-propene is a biphenyl derivative, a class of compounds with significant interest in medicinal chemistry and materials science. Biphenyl derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The biphenyl moiety can be metabolized in the human body, primarily through hydroxylation, to form various metabolites that may have their own toxicological profiles.[4] Given the potential for biological activity and the lack of specific safety data, this compound should be handled as a potentially hazardous substance.

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for communicating hazard information. While a specific GHS classification for this compound is not established, a provisional classification can be inferred from the known hazards of biphenyl.[5]

Table 1: Inferred GHS Classification for this compound

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | Warning | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects |

Pictograms:

-

Health Hazard: For skin, eye, and respiratory irritation.

-

Environmental Hazard: For aquatic toxicity.

Safe Handling and Personal Protective Equipment (PPE)

Due to the inferred hazards, strict adherence to safety protocols is mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit. |

| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |

Experimental Workflow for Safe Handling

The following diagram illustrates a general workflow for the safe handling of a potentially hazardous research chemical like this compound.

Experimental Protocols

Weighing and Aliquoting

-

Preparation: Ensure the weighing area is clean and located within a chemical fume hood or other ventilated enclosure.

-

Tare: Place a clean, tared weighing vessel on the analytical balance.

-

Transfer: Using a clean spatula, carefully transfer the desired amount of this compound to the weighing vessel. Avoid generating dust.

-

Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces with an appropriate solvent.

Dissolution

-

Solvent Selection: Choose an appropriate solvent based on the experimental requirements. Biphenyl is soluble in many organic solvents such as ethanol, ether, benzene, and chlorinated solvents.[5]

-

Procedure: In a chemical fume hood, add the weighed compound to a suitable flask. Slowly add the solvent and stir or sonicate until the compound is fully dissolved.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Accidental Release Measures

-

Small Spills: Wear appropriate PPE. Carefully sweep or scoop up the material and place it into a suitable, closed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways. Contain the spill and collect the material for disposal.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste.

Potential Biological Pathways

While the specific biological targets of this compound are unknown, the metabolism of the biphenyl moiety is a key consideration for its toxicological and pharmacological profile. The primary metabolic pathway for biphenyl in humans is hydroxylation by cytochrome P450 enzymes in the liver.[4]

The formation of hydroxylated metabolites is a critical step, as these metabolites can have different biological activities and toxicities compared to the parent compound.[4]

Conclusion

This compound is a research chemical with potential biological activity and unknown specific hazards. This guide provides a framework for its safe handling based on the properties of related compounds. Researchers and drug development professionals must exercise caution, use appropriate personal protective equipment, and adhere to established laboratory safety protocols. A thorough, experiment-specific risk assessment is essential before commencing any work with this compound.

References

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application of 3-(4-Biphenyl)-2-methyl-1-propene as a Pharmaceutical Intermediate: A Focus on NSAID Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the use of 3-(4-biphenyl)-2-methyl-1-propene and structurally related compounds as intermediates in pharmaceutical synthesis. The focus is on the production of non-steroidal anti-inflammatory drugs (NSAIDs), with Loxoprofen serving as a primary example due to its structural relevance.

Introduction

This compound is a chemical intermediate whose core biphenylpropene structure is foundational to a class of NSAIDs known as 2-arylpropionic acids, or "profens." While not always a direct starting material in documented syntheses, its structure is a key building block. This note explores its potential application by examining the established synthesis of Loxoprofen, a potent NSAID that is a prodrug and is converted to its active trans-alcohol metabolite after administration.[1] The protocols and data presented are derived from various established synthetic routes for Loxoprofen, providing a practical framework for researchers.

Quantitative Data for Loxoprofen Synthesis

The following tables summarize key quantitative data from various reported syntheses of Loxoprofen and its sodium salt, offering a comparative overview of different methodologies.

Table 1: Synthesis of Loxoprofen Acid and Precursors

| Reaction Step | Key Starting Materials | Solvents | Key Reagents | Yield (%) | Purity (%) | Source |

| Synthesis of Loxoprofen Acid | p-Methylacetophenone | Tetrahydrofuran | Potassium Borohydride | 86% | 98% (HPLC) | [2] |

| Overall Synthesis | Adipic acid ethyl monoester | Toluene | Zinc oxide | 58.9% | 99.89% | [3] |

Table 2: Conversion of Loxoprofen Acid to Loxoprofen Sodium

| Starting Material | Solvents | Key Reagents | Reaction Time | Yield (%) | Purity (%) | Source |

| Loxoprofen Acid | Ethanol | 20% aq. Sodium Hydroxide | 3 hours | 82% | 98% (HPLC) | [2] |

| Loxoprofen Acid | Methanol | 40% aq. Sodium Hydroxide | 3 hours | 85.5% | 98.5% (HPLC) | [2] |

| Loxoprofen Acid | Methanol | aq. Sodium Hydroxide | 1 hour | 95% | 99.1% (HPLC) | [4] |

| Methyl 2-(4-((2-oxocyclopentyl)methyl)phenyl) propionate | Ethanol | 30% Sodium Hydroxide | 1 hour (Reflux) | 85.43% | 99.7% (HPLC) | [4] |

Experimental Protocols

The following protocols provide detailed methodologies for key stages in the synthesis of Loxoprofen sodium, a common salt form of the drug.

Protocol 1: Synthesis of Loxoprofen Acid from p-Methylacetophenone

This protocol outlines a laboratory-scale synthesis of the core Loxoprofen acid structure.[2]

Materials:

-

p-Methylacetophenone

-

Tetrahydrofuran (THF)

-

Potassium borohydride

-

Toluene

-

Saturated sodium chloride solution

-

Ethyl acetate

-

n-Hexane

Procedure:

-

In a round-bottom flask, dissolve 6.7g (0.05 mol) of 4-methylacetophenone in 30 ml of THF.

-

Cool the stirred solution in an ice-water bath.

-

Gradually add 2.28g (0.06 mol) of potassium borohydride.

-

Maintain the reaction temperature at 10°C for 5 hours.

-

After the reaction is complete, add 30 ml of water and continue stirring.

-

Perform a liquid-liquid extraction of the aqueous layer using THF.

-

Combine the organic layers and wash with a saturated solution of common salt.

-

Evaporate the solvent under reduced pressure to obtain a crude product.

-

Recrystallize the residue from a mixture of ethyl acetate and n-hexane (1:2 v/v).

-

Filter the resulting crystals and dry them in an oven to yield Loxoprofen acid.

Protocol 2: Conversion to Loxoprofen Sodium Dihydrate

This protocol details the final salt formation and purification step to obtain Loxoprofen sodium.[4]

Materials:

-

2-(4-((2-oxocyclopentyl)methyl)phenyl)propionic acid (Loxoprofen acid)

-

Methanol

-

Aqueous sodium hydroxide (1 equivalent)

-

5% aqueous ethyl acetate solution

Procedure:

-

In a round-bottomed flask, dissolve the Loxoprofen acid in methanol.

-

While stirring at room temperature, add 1 equivalent of aqueous sodium hydroxide drop by drop.

-

Continue stirring the mixture for 1 hour at room temperature.

-

Remove the solvent via vacuum distillation at a temperature of 50-55°C.

-

To the resulting residue, add a 5% aqueous solution of ethyl acetate and heat until all solids are dissolved.

-

Allow the solution to cool slowly to room temperature. Induce crystallization by adding seed crystals if necessary.

-

Continue stirring for 5-6 hours at a temperature of 0-5°C to facilitate the formation of a suspension.

-

Collect the solid product by filtration to obtain loxoprofen sodium dihydrate.[4]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a potential synthetic workflow and the biological mechanism of action for Loxoprofen.

Caption: Hypothetical workflow for biphenylpropene intermediate.

References

Application Notes and Protocols for 3-(4-Biphenyl)-2-methyl-1-propene in Polymer Chemistry

Introduction

3-(4-Biphenyl)-2-methyl-1-propene is a vinyl aromatic monomer that holds potential for the synthesis of novel polymers. The presence of the biphenyl group is anticipated to impart unique properties to the resulting polymer, such as high thermal stability, specific optical characteristics (e.g., fluorescence), and a low dielectric constant. These properties could make polymers derived from this monomer suitable for applications in specialty plastics, advanced coatings, and as polymer insulators.

Potential Applications

Polymers synthesized from this compound are expected to exhibit properties that are valuable in several advanced material applications:

-

High-Performance Plastics: The rigid biphenyl moiety can contribute to a high glass transition temperature (Tg) and excellent thermal stability, making the polymer suitable for applications requiring resistance to high temperatures.

-

Optical Materials: The biphenyl group is a chromophore, and polymers containing this unit may exhibit interesting photoluminescent properties, suggesting potential use in organic light-emitting diodes (OLEDs) or as scintillating materials.

-

Low-k Dielectric Materials: The hydrocarbon-rich structure of the polymer could result in a low dielectric constant, a critical property for insulating materials used in microelectronics to reduce signal delay and power consumption.

Hypothetical Polymerization Protocols

Two plausible methods for the polymerization of this compound are presented below: free-radical polymerization and coordination polymerization using a metallocene catalyst.

Protocol 1: Free-Radical Polymerization

This protocol outlines a standard free-radical polymerization approach, which is a common method for polymerizing vinyl monomers.

Materials:

-

This compound (monomer)

-

Toluene (solvent)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Methanol (non-solvent for precipitation)

-

Nitrogen gas (for inert atmosphere)

-

Standard glassware for polymerization (Schlenk flask, condenser, magnetic stirrer)

Procedure:

-

Monomer and Solvent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve a specific amount of this compound in toluene. The monomer concentration can be varied to control the polymerization rate and molecular weight.

-

Initiator Addition: Add a calculated amount of AIBN to the solution. The initiator concentration will influence the molecular weight of the resulting polymer.

-

Inert Atmosphere: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization. Backfill the flask with nitrogen gas.

-

Polymerization: Immerse the flask in a preheated oil bath at a temperature suitable for the decomposition of AIBN (typically 60-80 °C). Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours) with continuous stirring.

-

Termination and Precipitation: Cool the reaction mixture to room temperature. Pour the viscous polymer solution into a beaker containing a large excess of methanol to precipitate the polymer.

-

Purification and Drying: Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove any unreacted monomer and initiator residues. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol 2: Coordination Polymerization with a Metallocene Catalyst

This protocol is adapted from methods used for the polymerization of other α-olefins and vinyl aromatic monomers, which can offer greater control over the polymer's stereochemistry.[1][2]

Materials:

-

This compound (monomer)

-

Toluene (solvent)

-

Metallocene catalyst (e.g., a zirconocene complex like rac-Et(Ind)2ZrCl2)

-

Methylaluminoxane (MAO) (cocatalyst)

-

Methanol containing 10% HCl (for quenching and precipitation)

-

Nitrogen gas (for inert atmosphere)

-

Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

-

Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer and ensure it is thoroughly dried and purged with nitrogen.

-

Solvent and Monomer Addition: Inside a glovebox or using Schlenk techniques, add dry toluene to the reactor, followed by the desired amount of this compound.

-

Cocatalyst Addition: Add the required amount of MAO solution in toluene to the reactor and stir the mixture.

-

Catalyst Injection and Polymerization: In a separate vial inside the glovebox, dissolve the metallocene catalyst in a small amount of toluene. Inject the catalyst solution into the reactor to initiate polymerization. Control the reaction temperature as required (e.g., 25-70 °C) and allow the polymerization to proceed for the desired duration.

-

Quenching and Precipitation: Terminate the polymerization by adding the acidic methanol solution. This will also precipitate the polymer.

-

Purification and Drying: Collect the polymer by filtration and wash it extensively with methanol. Dry the polymer under vacuum at an elevated temperature (e.g., 80 °C) to a constant weight.

Hypothetical Polymer Characterization Data

The following table summarizes the expected properties of poly[this compound] based on data for analogous aromatic polymers.

| Property | Expected Value/Range | Characterization Technique |

| Molecular Weight (Mn) | 10,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.5 - 2.5 (Free Radical) 1.2 - 2.0 (Metallocene) | GPC |

| Glass Transition Temp. (Tg) | > 150 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Temp. (Td) | > 350 °C (in N2) | Thermogravimetric Analysis (TGA) |

| Emission Maximum (in solution) | 380 - 450 nm | Fluorescence Spectroscopy |

Visualizations

Experimental Workflow for Free-Radical Polymerization

Caption: Workflow for the free-radical polymerization of this compound.

Logical Relationship of Polymer Properties and Monomer Structure

Caption: Relationship between monomer structure and expected polymer properties.

References

Application Note: Mass Spectrometry of 3-(4-Biphenyl)-2-methyl-1-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application note for the mass spectrometric analysis of 3-(4-Biphenyl)-2-methyl-1-propene. Lacking direct experimental data in the public domain, this note outlines a prospective analytical approach. It includes a hypothesized fragmentation pattern based on established principles of mass spectrometry and analysis of structurally related compounds. The provided experimental protocols and data tables serve as a foundational guide for researchers undertaking the analysis of this and similar molecules.

Introduction

This compound is a hydrocarbon containing a biphenyl group attached to a methylpropene moiety. Understanding its mass spectrometric behavior is crucial for its identification and characterization in various matrices, which is of significant interest in synthetic chemistry and drug development. Mass spectrometry provides valuable information about the molecular weight and structure of a compound through the analysis of its fragmentation pattern upon ionization.[1] This application note details the expected mass spectrometric analysis of this compound, focusing on the electron ionization (EI) technique.

Experimental Protocols

A standard approach for the mass spectrometric analysis of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS) for sample introduction and electron ionization for fragmentation.

1. Sample Preparation

-

Solvent Selection: Dissolve the sample in a volatile organic solvent such as dichloromethane or methanol to a final concentration of approximately 1 mg/mL.

-

Purity Check: Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum. If necessary, purify the sample using techniques like column chromatography or recrystallization.

2. Instrumentation and Parameters

-

Mass Spectrometer: A high-resolution mass spectrometer equipped with an electron ionization source is recommended.

-

Ionization Mode: Electron Ionization (EI).[2]

-

Electron Energy: 70 eV is a standard energy that provides reproducible fragmentation patterns suitable for library matching.[2]

-

Source Temperature: 200-250 °C.

-

Mass Range: Scan from m/z 40 to 500 to ensure capture of the molecular ion and all significant fragments.

-

GC-MS Parameters (if applicable):

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Data Presentation: Predicted Mass Spectrum Data

The following table summarizes the predicted major ions and their relative abundances for this compound under electron ionization. The molecular weight of this compound (C16H16) is 208.3 g/mol .[3]

| m/z (predicted) | Proposed Fragment Ion | Structure of Fragment | Relative Abundance (Predicted) |

| 208 | [M]•+ (Molecular Ion) | [C16H16]•+ | Moderate |

| 193 | [M - CH3]•+ | [C15H13]•+ | High |

| 165 | [M - C3H7]•+ | [C13H9]•+ | High (Base Peak) |

| 152 | [Biphenyl]•+ | [C12H8]•+ | Moderate |

| 91 | [Tropylium ion] | [C7H7]+ | Moderate |

| 77 | [Phenyl ion] | [C6H5]+ | Moderate |

| 41 | [Allyl cation] | [C3H5]+ | Moderate |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway of this compound.

Discussion of Fragmentation Pattern

The fragmentation of this compound under electron ionization is expected to be driven by the stability of the resulting carbocations and radical species.[1][4]

-

Molecular Ion (m/z 208): The molecular ion peak is expected to be observed, confirming the molecular weight of the compound.[5]

-

Loss of a Methyl Group (m/z 193): The loss of a methyl radical (•CH3) from the 2-methylpropene moiety would lead to a stable, resonance-stabilized cation at m/z 193.

-

Formation of the Base Peak (m/z 165): The most abundant fragment, or base peak, is predicted to be at m/z 165. This corresponds to the loss of a propyl radical (•C3H7) and formation of the very stable biphenylmethyl cation.

-

Biphenyl Ion (m/z 152): Cleavage of the bond connecting the biphenyl group to the propenyl side chain can result in the formation of the biphenyl radical cation at m/z 152.

-

Tropylium Ion (m/z 91): Rearrangement of the biphenylmethyl cation can lead to the formation of the highly stable tropylium ion.

-

Phenyl Ion (m/z 77): Further fragmentation of the biphenyl or tropylium ions can produce the phenyl cation.

-

Allyl Cation (m/z 41): Cleavage of the bond between the biphenyl ring and the side chain can also result in the formation of the allyl cation from the 2-methyl-1-propene portion of the molecule.[6]

Conclusion

This application note provides a comprehensive, albeit predictive, guide for the mass spectrometric analysis of this compound. The detailed experimental protocols, predicted fragmentation data, and illustrative diagrams offer a solid foundation for researchers to develop and validate a robust analytical method for this compound. The proposed fragmentation pathway is based on established chemical principles and provides a framework for the interpretation of experimentally obtained mass spectra. Future experimental work is required to confirm and refine the fragmentation patterns outlined herein.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. uni-saarland.de [uni-saarland.de]

- 3. labshake.com [labshake.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. docbrown.info [docbrown.info]

- 6. mass spectrum of propene C3H6 CH3CH=CH2 fragmentation pattern of m/z m/e ions for analysis and identification of propene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Application Notes and Protocols for the Analytical Characterization of 3-(4-Biphenyl)-2-methyl-1-propene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 3-(4-Biphenyl)-2-methyl-1-propene. The protocols outlined below are intended to serve as a guide for researchers in the qualitative and quantitative analysis of this compound, ensuring identity, purity, and stability.

Introduction

This compound is a biphenyl derivative with potential applications in medicinal chemistry and materials science. Accurate and reliable analytical characterization is crucial for its development and use. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the comprehensive analysis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for confirming the molecular structure.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60-7.30 | Multiplet | 9H | Aromatic protons (biphenyl ring) |

| ~4.90 | Singlet | 1H | Vinylic proton (=CH₂) |

| ~4.75 | Singlet | 1H | Vinylic proton (=CH₂) |

| ~3.45 | Singlet | 2H | Allylic protons (-CH₂-) |

| ~1.80 | Singlet | 3H | Methyl protons (-CH₃) |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | Quaternary carbon (C=C) |

| ~141.0 | Quaternary aromatic carbon |

| ~140.0 | Quaternary aromatic carbon |

| ~139.0 | Quaternary aromatic carbon |

| ~129.0 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~127.0 | Aromatic CH |

| ~126.5 | Aromatic CH |

| ~112.0 | Vinylic carbon (=CH₂) |

| ~45.0 | Allylic carbon (-CH₂) |

| ~22.0 | Methyl carbon (-CH₃) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse width of 30°, relaxation delay of 1.0 s, acquisition time of 4 s.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: pulse width of 90°, relaxation delay of 2.0 s.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS (0.00 ppm).

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 208 | 100 | [M]⁺ (Molecular Ion) |

| 193 | 80 | [M - CH₃]⁺ |

| 165 | 60 | [M - C₃H₅]⁺ (Loss of isobutenyl radical) |

| 152 | 40 | [Biphenyl]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of this compound and for quantitative analysis in various matrices. A reversed-phase method is generally suitable for this non-polar compound.

Experimental Protocol: Reversed-Phase HPLC

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

-

Data Analysis: Determine the retention time and peak area of this compound. Purity can be assessed by calculating the area percentage of the main peak relative to the total peak area. For quantitative analysis, a calibration curve should be constructed using standards of known concentrations.

Visualized Workflows and Pathways

The following diagrams illustrate the general workflows for the analytical characterization of this compound.

Caption: General workflow for the analytical characterization.

Caption: Proposed mass spectral fragmentation pathway.

Application Notes and Protocols: Reaction Mechanisms of 3-(4-Biphenyl)-2-methyl-1-propene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of plausible synthetic routes and reaction mechanisms for the formation of 3-(4-biphenyl)-2-methyl-1-propene, a biphenyl derivative with potential applications in medicinal chemistry and materials science. The biphenyl structural motif is a privileged scaffold in drug discovery.[1] This document outlines key reaction mechanisms, provides detailed experimental protocols for analogous syntheses, and presents quantitative data to guide researchers in the preparation of this and similar compounds.

Overview of Synthetic Strategies

The synthesis of this compound can be approached by forming either the biphenyl moiety first, followed by the attachment of the 2-methyl-1-propene group, or by constructing the propene derivative and then forming the biphenyl structure. Several powerful cross-coupling and organometallic reactions are suitable for these transformations, including the Suzuki-Miyaura coupling, Heck reaction, Wittig reaction, and Grignard reaction.

Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2][3] This approach is highly suitable for the synthesis of this compound. One plausible route involves the coupling of a boronic acid or ester derivative of 2-methyl-1-propene with a halogenated biphenyl, or more conveniently, the coupling of a biphenylboronic acid with a halogenated 2-methyl-1-propene derivative. A closely related synthesis of 4-vinylbiphenyl derivatives has been reported with yields ranging from 39-95%.[4]

Reaction Scheme:

A potential Suzuki-Miyaura coupling strategy is outlined below:

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol (Analogous Synthesis of 4-Vinylbiphenyl Derivatives)[4]

This protocol is adapted from the synthesis of 4-vinylbiphenyl derivatives and can be modified for the target molecule.

Materials:

-

4-Bromobiphenyl (1.0 mmol)

-

2-Methyl-1-propen-1-ylboronic acid (1.2 mmol)

-

Pd(II)-1,2-diaminocyclohexane complex (0.02 mmol)

-

Potassium phosphate tribasic trihydrate (K₃PO₄·3H₂O) (2.0 mmol)

-

Toluene (10 mL)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobiphenyl, 2-methyl-1-propen-1-ylboronic acid, the Pd(II)-1,2-diaminocyclohexane complex, and K₃PO₄·3H₂O.

-

Add toluene to the flask.

-

Stir the reaction mixture at 80 °C for the time required to see the disappearance of the starting material (monitor by TLC or GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data (Analogous Reactions)

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Water | 95 | [5] |

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | 98 | [6] |